1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one
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Overview
Description
1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one is a complex organic compound that features a unique combination of a thiophene ring, a cyclopentanecarbonyl group, and a spiro-fused benzopyran-pyrrolidine system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the formation of the cyclopentanecarbonyl intermediate. The final step involves the spiro-fusion of the benzopyran and pyrrolidine rings under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield alcohols .
Scientific Research Applications
1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and spiro-fused systems, such as:
- 1-(Thiophen-2-yl)cyclopentanecarbonyl derivatives
- Spiro[benzopyran-pyrrolidine] compounds
Uniqueness
What sets 1’-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3’-pyrrolidine]-4-one apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
The compound 1'-[1-(Thiophen-2-yl)cyclopentanecarbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one is a synthetic derivative with potential biological activity. Its structural features suggest possible interactions with biological systems, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its effects on neurotransmitter systems.
- Molecular Formula : C19H23NOS3
- Molecular Weight : 377.5870 g/mol
- CAS Number : 1706095-92-2
- SMILES Notation : O=C(C1(CCCC1)c1cccs1)N1CCSC(CC1)c1cccs1
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to our target compound. For instance, derivatives of 5-oxopyrrolidine have shown promising results against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.
In a comparative study, the tested compounds exhibited varying degrees of cytotoxicity. Notably, compound 21, which shares structural similarities with our compound, demonstrated significant activity against multidrug-resistant strains of cancer cells while maintaining lower toxicity towards non-cancerous cells.
Antimicrobial Activity
The antimicrobial efficacy of compounds with thiophene moieties has been documented extensively. In particular, compounds bearing the thiophen-2-yl group have shown selective antimicrobial activity against resistant strains of bacteria.
The results indicate that while some derivatives exhibit potent activity against Gram-positive bacteria, they may be less effective against Gram-negative pathogens.
Neurotransmitter Interaction
Compounds similar to This compound have been studied for their effects on neurotransmitter systems. Research indicates that certain derivatives may influence dopamine and serotonin pathways, suggesting potential stimulant properties akin to those observed in substituted cathinones.
Case Studies
A case study involving a related compound demonstrated its ability to modulate neurotransmitter release in vitro. The study employed various assays to evaluate the impact on dopamine and serotonin levels in neuronal cultures.
Experimental Design
- Cell Type : Neuronal cell lines
- Assays Used : ELISA for neurotransmitter quantification
Results Summary
The compound exhibited a dose-dependent increase in dopamine release at concentrations ranging from 10 µM to 100 µM. However, at higher concentrations (>100 µM), cytotoxic effects were observed, necessitating caution in therapeutic applications.
Properties
IUPAC Name |
1'-(1-thiophen-2-ylcyclopentanecarbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-17-14-21(26-18-7-2-1-6-16(17)18)11-12-23(15-21)20(25)22(9-3-4-10-22)19-8-5-13-27-19/h1-2,5-8,13H,3-4,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXSFWDNKUARMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC4(C3)CC(=O)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.